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Compound of Interest

Compound Name:
4-Bromo-3-

(trifluoromethoxy)phenol

Cat. No.: B1287054 Get Quote

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and

professionals in drug development on the chemical reactivity and synthetic utility of 4-Bromo-3-
(trifluoromethoxy)phenol (CAS No. 886499-93-0). While specific documented experimental

data for this compound is limited in publicly accessible literature, its reactivity can be inferred

from the well-established chemistry of its constituent functional groups: the phenol, the aryl

bromide, and the trifluoromethoxy substituent. This document outlines these potential

reactions, provides exemplary experimental protocols based on analogous structures, and

summarizes key physical and safety data.

Physicochemical and Safety Profile
The structural features of 4-Bromo-3-(trifluoromethoxy)phenol—a brominated aromatic ring

activated by a hydroxyl group and modulated by an electron-withdrawing trifluoromethoxy

group—dictate its physical properties and chemical behavior. A summary of its known data,

alongside that of a structurally related isomer for comparison, is presented below.

Table 1: Physicochemical Properties
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Compoun
d Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Physical
Form

Melting
Point (°C)

Boiling
Point (°C)

4-Bromo-3-

(trifluorome

thoxy)phen

ol

886499-

93-0

C₇H₄BrF₃O

₂
257.01

Not

specified

Not

specified

Not

specified

4-Bromo-2-

(trifluorome

thoxy)phen

ol

690264-

39-2

C₇H₄BrF₃O

₂
257.01 Solid 51 - 55

Not

specified

4-Bromo-3-

(trifluorome

thyl)phenol

320-49-0 C₇H₄BrF₃O 241.01
Off-white

powder
44 - 46

61-63 @

3.5-4.0 Torr

Table 2: Hazard and Safety Information

Compound Name Hazard Statements
Precautionary
Statements

Signal Word

4-Bromo-3-

(trifluoromethoxy)phen

ol

Not explicitly

classified. Assumed to

be an irritant.

Handle with care, use

personal protective

equipment.

Not specified

4-Bromo-2-

(trifluoromethoxy)phen

ol

H302 (Harmful if

swallowed), H315

(Causes skin

irritation), H319

(Causes serious eye

irritation), H335 (May

cause respiratory

irritation)

P280, P302+P352,

P304+P340,

P305+P351+P338

Warning

4-Bromo-3-

(trifluoromethyl)phenol

H302, H315, H319,

H335

P261, P280,

P302+P352,

P305+P351+P338

Warning
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Note: Safety data for 4-Bromo-3-(trifluoromethoxy)phenol is not readily available. The data

presented for its isomers should be considered for handling and safety procedures.

Potential Reactivity and Synthetic Applications
The reactivity of 4-Bromo-3-(trifluoromethoxy)phenol can be analyzed by considering its

three primary functional regions: the phenolic hydroxyl group, the aromatic ring, and the

carbon-bromine bond. The interplay of the activating, ortho-, para-directing hydroxyl group and

the deactivating, meta-directing trifluoromethoxy group suggests a nuanced reactivity profile for

electrophilic aromatic substitution, while the aryl bromide is a prime handle for cross-coupling

reactions.

Figure 1: Key reactivity sites of 4-Bromo-3-(trifluoromethoxy)phenol.

Reactions at the Hydroxyl Group
The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a

phenoxide. This nucleophilic oxygen can undergo a variety of reactions.

O-Alkylation/Etherification: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide)

in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) would

yield the corresponding ether. This is a standard Williamson ether synthesis.

O-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base such as

pyridine or triethylamine would produce ester derivatives.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an excellent functional group for forming new carbon-carbon and

carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a

palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) would

replace the bromine atom with an aryl, heteroaryl, or alkyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene would form a new carbon-

carbon bond at the site of the bromine, yielding a substituted alkene.
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Buchwald-Hartwig Amination: This reaction would couple the aryl bromide with an amine

(primary or secondary) using a palladium catalyst and a suitable phosphine ligand to form a

new C-N bond.

Electrophilic Aromatic Substitution
The directing effects of the substituents are crucial here. The hydroxyl group is a strong

activating, ortho-, para-director. The trifluoromethoxy group is deactivating and meta-directing.

The positions ortho and para to the hydroxyl group (C2, C6, and C4) are activated. Since the

C4 position is blocked by bromine, substitution is most likely to occur at the C2 or C6 positions.

Nitration: Reaction with nitric acid (HNO₃), often in the presence of sulfuric acid (H₂SO₄),

would likely introduce a nitro group at the C2 or C6 position.

Halogenation: Further halogenation (e.g., with Br₂ or N-bromosuccinimide) would also be

directed to the positions activated by the hydroxyl group.

Exemplary Experimental Protocols
The following protocols are illustrative and based on general procedures for reactions on

similar phenolic compounds. Optimization for 4-Bromo-3-(trifluoromethoxy)phenol would be

required.

Protocol: Suzuki-Miyaura Cross-Coupling (Hypothetical)
This protocol describes the exemplary synthesis of 4-phenyl-3-(trifluoromethoxy)phenol.

Reagent Preparation: To an oven-dried Schlenk flask, add 4-Bromo-3-
(trifluoromethoxy)phenol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and

potassium carbonate (3.0 mmol, 3.0 eq).

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen)

three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
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Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

desired biaryl product.

To cite this document: BenchChem. [The Synthetic Potential of 4-Bromo-3-
(trifluoromethoxy)phenol: A Technical Primer]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1287054#potential-reactivity-of-4-bromo-3-
trifluoromethoxy-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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